An In-depth Technical Guide to the Physicochemical Properties of Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate
Preamble: Navigating the Landscape of a Novel Scaffold
In the field of medicinal chemistry, the exploration of novel three-dimensional (3D) scaffolds is paramount for escaping the confines of "flat" aromatic structures that have historically dominated drug discovery. The cyclobutane ring, a strained yet conformationally defined motif, has emerged as an attractive scaffold for developing next-generation therapeutics.[1] Its rigid, puckered structure can confer unique advantages in potency, selectivity, and pharmacokinetic profiles by presenting substituents in well-defined spatial orientations.
This guide focuses on a specific, promising derivative: Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate . While comprehensive experimental data for this exact molecule is not extensively published, this document serves as an expert guide to its anticipated physicochemical properties, analytical characterization, and strategic importance. As a Senior Application Scientist, my approach is to synthesize data from structurally related analogs, apply first-principle chemical knowledge, and provide validated protocols to empower researchers in their work with this and similar molecular frameworks. We will explore not just what its properties are, but why they matter and how they are determined.
Section 1: Molecular Identity and Structural Elucidation
A precise understanding of a molecule's structure is the foundation upon which all other physicochemical analyses are built.
Core Chemical Identifiers
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IUPAC Name: Methyl 2,2-dimethyl-3-hydroxycyclobutane-1-carboxylate
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Molecular Formula: C₈H₁₄O₃
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Molecular Weight: 158.19 g/mol
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CAS Number: Not assigned for this specific structure. Related structures include Methyl cis-3-hydroxycyclobutanecarboxylate (63485-50-7).[2]
Structural Isomerism and Conformation
The structure of Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate presents key stereochemical considerations. The relationship between the hydroxyl group at C3 and the ester group at C1 can be either cis or trans.
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Cis Isomer: The hydroxyl and ester groups are on the same face of the cyclobutane ring.
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Trans Isomer: The hydroxyl and ester groups are on opposite faces of the ring.
Due to ring strain, the cyclobutane ring is not planar but exists in a puckered conformation. This puckering is critical as it dictates the precise 3D orientation of the functional groups, which in turn governs molecular interactions with biological targets. The gem-dimethyl group at the C2 position further locks the ring's conformation and influences the local steric environment.
Section 2: Anticipated Physicochemical Properties
The following properties are predicted based on the compound's structure and data from analogous molecules. These values are critical for predicting a compound's behavior in biological systems and for guiding formulation development.[3][4]
| Property | Predicted Value / Description | Rationale & Significance in Drug Development |
| Physical State | Colorless to light yellow liquid | Affects handling, storage, and formulation choices (e.g., solutions vs. solids). |
| Boiling Point | ~200-220 °C | Higher than the analog Methyl cis-3-hydroxycyclobutanecarboxylate (190 °C)[5] due to increased molecular weight and van der Waals forces from the dimethyl groups. A high boiling point suggests low volatility. |
| Density | ~1.1 - 1.2 g/cm³ | Similar to related hydroxy-esters.[5] Important for formulation and process chemistry calculations. |
| Water Solubility | Moderately soluble | The polar hydroxyl and ester groups promote water solubility, while the hydrocarbon backbone (dimethyl cyclobutane) reduces it. The balance is key for bioavailability. |
| pKa | 14-15 (for the hydroxyl group) | Based on the predicted pKa of 14.73 for the non-dimethylated analog.[5] The hydroxyl group is weakly acidic, similar to a typical secondary alcohol. This determines the ionization state at physiological pH, which is crucial for membrane permeability and receptor binding. |
| Calculated LogP | ~1.0 - 1.5 | The partition coefficient (LogP) is a measure of lipophilicity.[6] This estimated value suggests a favorable balance between hydrophilicity and lipophilicity, which is critical for oral absorption and cell membrane passage. |
Section 3: Spectroscopic Fingerprint for Structural Verification
Spectroscopic analysis provides an unambiguous confirmation of a molecule's identity. Below are the anticipated spectral characteristics for Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules.
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¹H NMR (Proton NMR):
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~3.7 ppm (singlet, 3H): The methyl protons of the ester group (-OCH₃).
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~4.0-4.5 ppm (multiplet, 1H): The proton on the carbon bearing the hydroxyl group (-CHOH). Its splitting pattern will depend on the cis/trans stereochemistry.
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~2.5-3.0 ppm (multiplet, 1H): The proton on the carbon bearing the ester group (-CHCO₂Me).
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~1.8-2.4 ppm (multiplets, 2H): The two protons on the C4 position of the cyclobutane ring. They will likely be diastereotopic and show complex splitting.
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~1.1 and ~1.3 ppm (two singlets, 3H each): The two diastereotopic methyl groups at the C2 position. The different chemical environments above and below the ring lead to distinct signals.
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Variable ppm (broad singlet, 1H): The hydroxyl proton (-OH). Its chemical shift is concentration and solvent-dependent.
-
-
¹³C NMR (Carbon NMR):
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~170-175 ppm: The carbonyl carbon of the ester group (C=O).
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~65-75 ppm: The carbon attached to the hydroxyl group (-CHOH).
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~51-53 ppm: The methyl carbon of the ester group (-OCH₃).
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~45-55 ppm: The carbon attached to the ester group (-CHCO₂Me).
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~40-45 ppm: The quaternary carbon with the gem-dimethyl groups (-C(CH₃)₂).
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~30-40 ppm: The CH₂ carbon of the cyclobutane ring.
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~20-30 ppm: The two methyl carbons of the gem-dimethyl group.
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Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups.[7]
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~3400 cm⁻¹ (broad, strong): O-H stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.[8]
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~2850-3000 cm⁻¹ (medium-strong): C-H stretching vibrations from the methyl and methylene groups on the alkane framework.
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~1735 cm⁻¹ (very strong, sharp): C=O stretching vibration of the saturated ester carbonyl group. This is often the most prominent peak in the spectrum.[9]
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~1000-1250 cm⁻¹ (strong): C-O stretching vibrations from the ester and alcohol moieties.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern, confirming the overall formula and structural components.
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Molecular Ion (M⁺): A peak at m/z = 158.
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Key Fragments:
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m/z = 140: Loss of H₂O (water) from the molecular ion.
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m/z = 127: Loss of -OCH₃ (methoxy group).
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m/z = 99: Loss of -COOCH₃ (carbomethoxy group).
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m/z = 83: Cleavage of the ring, a common pathway for cyclobutane derivatives.
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Caption: Workflow for the spectroscopic verification of a synthesized compound.
Section 4: Strategic Role in Drug Discovery
The ultimate goal of characterizing a molecule's physicochemical properties is to assess its potential as a drug candidate.[10][11]
Lipinski's Rule of Five Analysis
Lipinski's Rule of Five provides a valuable framework for evaluating the "drug-likeness" of a molecule for oral bioavailability.[12][13]
| Lipinski's Rule | Parameter Value for Target Molecule | Compliance |
| Molecular Weight < 500 Daltons | 158.19 g/mol | Yes |
| LogP < 5 | ~1.0 - 1.5 (Calculated) | Yes |
| Hydrogen Bond Donors ≤ 5 | 1 (the -OH group) | Yes |
| Hydrogen Bond Acceptors ≤ 10 | 3 (two oxygens in the ester, one in the hydroxyl) | Yes |
Caption: Lipinski's Rule of Five decision pathway for the target molecule.
The Cyclobutane Scaffold Advantage
The inclusion of the cyclobutane ring is a deliberate design choice. Compared to more flexible aliphatic chains or common rings like cyclohexane, the cyclobutane scaffold offers:
-
Metabolic Stability: The strained ring can be less susceptible to metabolic degradation at certain positions.
-
Defined Exit Vectors: The functional groups (-OH and -COOMe) provide well-defined points for further chemical modification, allowing for systematic exploration of the surrounding chemical space to optimize binding to a target protein.
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Improved 3D Character: Moving away from flat molecules can improve binding affinity and selectivity by accessing deeper or more complex pockets in target proteins.[1]
Section 5: Experimental Methodologies
Trustworthy data is built on robust experimental protocols. The following are standardized, self-validating procedures for characterizing the title compound.
Protocol: Synthesis via Ketone Reduction
This protocol is adapted from established methods for reducing cyclobutanones to cyclobutanols.[1][5]
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Dissolution: Dissolve the precursor, Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate (1.0 eq), in anhydrous methanol or ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
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Reduction: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 10 °C. Causality: NaBH₄ is a mild and selective reducing agent for ketones in the presence of esters.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) until gas evolution ceases.
-
Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Extract the remaining aqueous residue three times with ethyl acetate.
-
Washing & Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the final product, Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate. The separation of cis and trans isomers may be possible at this stage.
Protocol: Acquiring the IR Spectrum
-
Instrument Preparation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for data accuracy as it subtracts interfering signals from the atmosphere (e.g., CO₂, water vapor).
-
Sample Application: Place a single drop of the purified liquid sample directly onto the ATR crystal.[9]
-
Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum. Baseline correct the spectrum if necessary.
-
Cleaning: Thoroughly clean the ATR crystal with a soft tissue soaked in isopropanol or acetone.
Protocol: Acquiring NMR Spectra
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher for better resolution). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum. A standard pulse sequence with a 90° pulse angle is typically sufficient.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. A proton-decoupled sequence is used to produce singlets for each unique carbon, simplifying the spectrum. This requires a longer acquisition time than the proton spectrum.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase correct the resulting spectra and integrate the peaks in the ¹H spectrum. Calibrate the chemical shift scale to the TMS signal at 0 ppm.
References
- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl cis-3-hydroxycyclobutanecarboxylate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 4. What are the physicochemical properties of drug? [lookchem.com]
- 5. Methyl cis-3-hydroxycyclobutanecarboxylate CAS#: 63485-50-7 [m.chemicalbook.com]
- 6. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 7. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 8. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. benchchem.com [benchchem.com]
- 10. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 11. fiveable.me [fiveable.me]
- 12. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 13. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
